
4-(Bromomethyl)-3-chloro-2,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-3-chloro-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a bromomethyl group and a chlorine atom attached to a bipyridine scaffold. Bipyridines are known for their versatility in coordination chemistry, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-chloro-2,3’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-2,3’-bipyridine.
Bromomethylation: The bromomethyl group is introduced via a bromomethylation reaction. This can be achieved by reacting 3-chloro-2,3’-bipyridine with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure 4-(Bromomethyl)-3-chloro-2,3’-bipyridine.
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-3-chloro-2,3’-bipyridine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-3-chloro-2,3’-bipyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form bipyridine N-oxides.
Reduction: Reduction reactions can be used to modify the bipyridine core or to remove the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, or amines.
Oxidation Products: Bipyridine N-oxides or other oxidized derivatives.
Reduction Products: Dehalogenated bipyridines or reduced bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-3-chloro-2,3’-bipyridine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes, which are studied for their catalytic, electronic, and photophysical properties.
Medicinal Chemistry: The compound is used in the design of pharmaceuticals, particularly in the development of drugs targeting metal ions or enzymes.
Material Science: It is employed in the synthesis of organic semiconductors and other functional materials.
Biological Studies: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism by which 4-(Bromomethyl)-3-chloro-2,3’-bipyridine exerts its effects depends on its application:
Coordination Chemistry: As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes that can catalyze various chemical reactions.
Medicinal Chemistry: The compound can interact with biological targets such as enzymes or receptors, modulating their activity through coordination or covalent bonding.
Material Science: In organic semiconductors, it contributes to the electronic properties of the material by facilitating charge transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)-2,2’-bipyridine: Similar structure but with different substitution pattern, affecting its coordination and reactivity.
3-Chloro-2,2’-bipyridine: Lacks the bromomethyl group, leading to different chemical behavior and applications.
4-Methyl-3-chloro-2,3’-bipyridine:
Uniqueness
4-(Bromomethyl)-3-chloro-2,3’-bipyridine is unique due to the presence of both bromomethyl and chloro substituents, which provide versatile sites for further functionalization and coordination. This dual functionality makes it particularly valuable in the synthesis of complex molecules and materials.
Eigenschaften
Molekularformel |
C11H8BrClN2 |
|---|---|
Molekulargewicht |
283.55 g/mol |
IUPAC-Name |
4-(bromomethyl)-3-chloro-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c12-6-8-3-5-15-11(10(8)13)9-2-1-4-14-7-9/h1-5,7H,6H2 |
InChI-Schlüssel |
CIVYPJGDIOSIKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


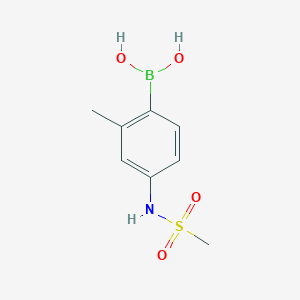
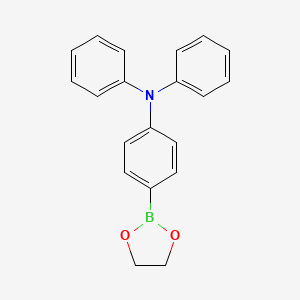
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)

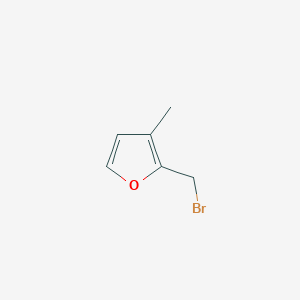
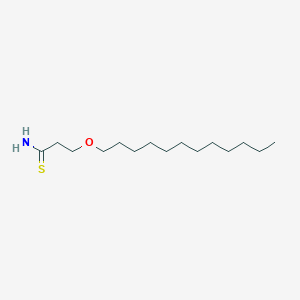
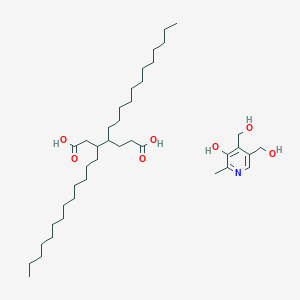
![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
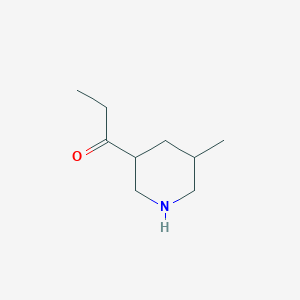
![1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B13146132.png)
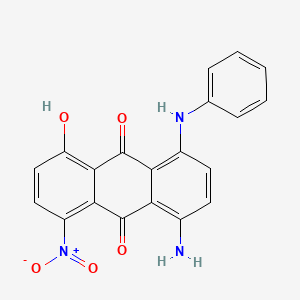
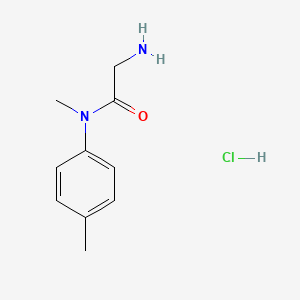
![8,8-Dimethylbicyclo[4.2.0]octan-7-amine](/img/structure/B13146147.png)
![2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B13146149.png)
